molecular formula C9H7BrN2OS B13346886 2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one

2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B13346886
M. Wt: 271.14 g/mol
InChI Key: XUXSDFWVWWXQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that contains both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Palladium catalysts and arylboronic acids are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiophene and pyrimidine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of both a thiophene and a pyrimidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7BrN2OS/c1-5-2-8(13)12-9(11-5)7-3-6(10)4-14-7/h2-4H,1H3,(H,11,12,13)

InChI Key

XUXSDFWVWWXQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CS2)Br

Origin of Product

United States

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